N-(3-fluorophenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a benzopyran ring system.
Properties
Molecular Formula |
C22H15F2NO3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H15F2NO3/c23-16-7-4-13(5-8-16)20-11-15-10-14(6-9-19(15)22(27)28-20)21(26)25-18-3-1-2-17(24)12-18/h1-10,12,20H,11H2,(H,25,26) |
InChI Key |
CCWZLTQEWBKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, including the formation of the benzopyran ring and the introduction of fluorinated phenyl groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds include other fluorinated benzamides and benzopyran derivatives. Compared to these compounds, N-(3-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both fluorinated phenyl groups and a benzopyran ring. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
